molecular formula C15H16N6O B2479644 3-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile CAS No. 2379997-32-5

3-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile

Cat. No. B2479644
CAS RN: 2379997-32-5
M. Wt: 296.334
InChI Key: ZNMRIZNJICPGPT-UHFFFAOYSA-N
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Description

The compound “3-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile” is a complex organic molecule that contains several functional groups including a pyrimidine ring, a piperidine ring, and a pyrazine ring . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the pyrimidine, piperidine, and pyrazine rings would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. Pyrimidine, piperidine, and pyrazine rings are all involved in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability would be determined by the functional groups present in the molecule .

Scientific Research Applications

Role in DPP-IV Inhibition

Dipeptidyl peptidase IV (DPP IV) is an enzyme involved in the inactivation of incretin hormones, which play a crucial role in glucose metabolism and insulin secretion. 3-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile, as part of the pyrazine derivatives, is recognized for its potential in DPP IV inhibition. DPP IV inhibitors are significant as they help in prolonging the action of incretins, thereby aiding in the treatment of type 2 diabetes mellitus (T2DM). Research indicates that despite numerous existing DPP IV inhibitors, the quest for the perfect molecule continues, aiming for a compound that selectively inhibits the degradation of incretin hormones without affecting other physiological functions of DPP IV (Mendieta, Tarragó & Giralt, 2011).

Applications in Pyranopyrimidine Synthesis

The synthesis of pyranopyrimidines is crucial in medicinal and pharmaceutical industries due to its bioavailability and broad synthetic applications. Pyranopyrimidines are explored intensively due to their structural complexity and significant biological implications. Recent advancements highlight the use of diversified hybrid catalysts for the synthesis of these compounds, indicating the importance of pyrazine derivatives in facilitating these processes (Parmar, Vala & Patel, 2023).

Pyrazine Derivatives in Pharmacological Research

Pyrazine derivatives, including this compound, are known for their broad pharmacological properties. Extensive research indicates that pyrazine derivatives exhibit antibacterial, antifungal, anti-inflammatory, anticancer, antidiabetic, and antiviral properties, among others. This broad spectrum of pharmacological effects signifies the importance of these derivatives in the development of new, clinically effective compounds (Ferreira & Kaiser, 2012).

Green Synthesis of Fused Heterocyclic Derivatives

This compound, as a pyrazine derivative, is also significant in the green synthesis of fused heterocyclic derivatives. Multi-component reactions (MCRs) are employed for synthesizing complex heterocycles, highlighting the environmental and economical benefits of these methods. The ability of pyrazine derivatives to act in MCRs underlines their role in the development of sustainable synthetic pathways (Dhanalakshmi et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Similar compounds have been found to exhibit a range of biological activities, including anti-fibrotic, antimicrobial, antiviral, and antitumor activities .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. This could include in vitro and in vivo studies to determine its effects on various biological systems .

properties

IUPAC Name

3-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c16-9-13-14(18-7-6-17-13)21-8-1-3-12(10-21)11-22-15-19-4-2-5-20-15/h2,4-7,12H,1,3,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMRIZNJICPGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2C#N)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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